molecular formula C28H32O15 B015895 Spinosin CAS No. 72063-39-9

Spinosin

Cat. No.: B015895
CAS No.: 72063-39-9
M. Wt: 608.5 g/mol
InChI Key: VGGSULWDCMWZPO-ODEMIOGVSA-N
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Description

Spinosin is a high-purity natural flavone C-glycoside (: 72063-39-9, Molecular Weight: 608.5 g/mol) primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (Suan-Zao-Ren), a plant used in Traditional Chinese Medicine . This compound is a key bioactive constituent for researchers investigating neurological and cognitive functions, exhibiting potent sedative and hypnotic properties in preclinical models . Its primary mechanism of action is characterized by antagonism of the 5-HT 1A receptor, which is implicated in the modulation of sleep and wakefulness . Studies demonstrate that this compound can potentiate pentobarbital-induced sleep, lengthen REM sleep time, and increase slow-wave sleep, effects that are reversed by 5-HT 1A receptor agonists . Beyond its sedative effects, this compound shows significant promise in research models of cognitive impairment and Alzheimer's disease. It has been shown to exert neuroprotective effects by mitigating memory deficits induced by amyloid-β (Aβ) and cholinergic blockade . Proposed mechanisms for these benefits include the activation of the ERK-CREB-BDNF signaling pathway to promote neuronal differentiation, inhibition of neuroinflammation (e.g., reducing IL-6 and COX-2), and reduction of oxidative stress via the Nrf2/HO-1 pathway . Additional research areas for this compound include its potential cardioprotective, anti-inflammatory, and anti-liver fibrosis activities . Please note: This product is intended for research purposes only and is strictly not for human consumption, or for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSULWDCMWZPO-ODEMIOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222396
Record name Spinosin
Source EPA DSSTox
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Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-39-9
Record name Spinosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinosin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Based Extraction

This compound is primarily extracted from ZJS seeds using ethanol or methanol due to its polar nature. Ethanol extraction (70–80% v/v) is the most widely employed method, achieving a balance between efficiency and environmental safety. For instance, Huang et al. (2014) demonstrated that ethanol extracts of ZJS seeds yielded this compound concentrations of 0.12–0.35% (w/w). Methanol extraction, while slightly more efficient, poses greater toxicity concerns and requires additional purification steps.

Ultrasound-Assisted Extraction (UAE)

Ultrasound technology enhances solvent penetration into plant matrices, reducing extraction time and improving yield. A study by Zhang et al. (2019) reported that UAE at 40 kHz for 30 minutes increased this compound recovery by 22% compared to conventional maceration. Optimal parameters included a solvent-to-solid ratio of 20:1 (mL/g) and ethanol concentration of 75%.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction, though less common, offers a solvent-free alternative. While SFE minimizes thermal degradation, its efficacy for polar compounds like this compound is limited without co-solvents such as ethanol or water. Preliminary trials indicated a maximum yield of 0.18% (w/w) under 300 bar pressure and 50°C.

Purification and Isolation Strategies

Column Chromatography

Initial crude extracts undergo column chromatography using resins like HP-20SS or C18 reversed-phase silica gel. The patent US6001981A details a protocol where this compound-containing fractions were eluted with a gradient of methanol:acetonitrile:water (7:3:0 to 45:45:10) containing 0.1% ammonium acetate. This method achieved 85–92% purity in pilot-scale trials.

Table 1: Chromatographic Conditions for this compound Purification

ParameterSpecificationSource
ColumnDynamax C18 (41.4 mm × 25 cm)
Mobile PhaseCH₃CN:CH₃OH:H₂O (45:45:10) + 0.1% NH₄OAc
Flow Rate50 mL/min
Detection Wavelength250 nm

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is critical for final purification. Li et al. (2014) utilized a C18 column with isocratic elution (acetonitrile:water, 25:75) to isolate this compound at >98% purity. Recovery rates averaged 78–84%, with a retention time of 12.3 minutes under these conditions.

Countercurrent Chromatography (CCC)

CCC offers advantages in scalability and solvent recovery. A ternary solvent system (ethyl acetate:butanol:water, 4:1:5) enabled this compound isolation with 91% purity and a yield of 0.08% from crude extract.

Formulation Technologies to Enhance Bioavailability

Solid Dispersion Systems

This compound’s poor aqueous solubility (4.2 μg/mL at 25°C) limits oral bioavailability. Solid dispersions using polyvinylpyrrolidone (PVP-K30) increased solubility to 28.5 μg/mL, with a 3.6-fold rise in Cmax during rat pharmacokinetic studies.

Phospholipid Complex Nanoparticles

Yang et al. (2019) developed this compound-loaded phospholipid nanoparticles (200–250 nm) that improved intestinal absorption by 2.8-fold compared to free this compound. The formulation utilized soy phosphatidylcholine and cholesterol at a 4:1 molar ratio.

Table 2: Formulation Parameters and Outcomes

Formulation TypeParticle Size (nm)Bioavailability IncreaseReference
Solid DispersionN/A3.6×
Phospholipid Nanoparticles2202.8×

Analytical Methods for Quality Control

Quantitative NMR (qNMR)

qNMR using deuterated dimethyl sulfoxide (DMSO-d₆) enables this compound quantification without reference standards. Peaks at δ 6.85 (H-6) and δ 5.12 (H-1'') are integrated for quantification, with a limit of detection (LOD) of 0.5 μg/mL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A validated UPLC-MS/MS method achieved linearity (R² = 0.999) over 0.1–50 μg/mL, with intraday precision <4.2%. Electrospray ionization (ESI) in negative mode provided optimal sensitivity for this compound detection .

Chemical Reactions Analysis

Types of Reactions: Spinosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications in treating neurological disorders and other medical conditions .

Scientific Research Applications

Neurological Applications

Spinosin has shown promising results in addressing various neurological conditions, particularly through its effects on cognitive function and anxiety.

  • Cognitive Function and Memory : Research indicates that this compound can ameliorate cognitive dysfunction and memory impairment. In studies involving mouse models, this compound administration led to significant improvements in memory tasks, attributed to its ability to enhance neuronal differentiation and proliferation in the hippocampus via the ERK-CREB-BDNF signaling pathway .
  • Anxiolytic and Sedative Effects : this compound has been demonstrated to exert anxiolytic effects by modulating serotonin receptors. It acts as an antagonist on the postsynaptic 5-HT1A receptors, which is crucial for its sedative properties . This mechanism suggests potential applications in treating anxiety disorders and sleep disturbances.
  • Alzheimer's Disease : this compound has been investigated for its role in Alzheimer's disease (AD). It inhibits the production and aggregation of amyloid-beta (Aβ) peptides by activating the Nrf2/HO-1 signaling pathway, thus potentially mitigating oxidative stress-related neuronal damage .

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against colorectal cancer (CRC).

  • Colorectal Cancer : In vitro studies have shown that this compound can inhibit the growth of HCT-116 colorectal cancer cells and enhance apoptosis in these cells. In animal models, this compound reduced polyp formation and improved recovery of damaged organs in chemically induced colorectal cancer . The polyphenolic extracts containing this compound have been linked to increased sensitivity to chemotherapeutic agents such as 5-fluorouracil (5-FU) .

Veterinary Applications

The spinosyn family, including this compound, has notable applications in veterinary medicine due to its insecticidal properties.

  • Insecticides : Spinosad, derived from spinosyns, is widely used as an insecticide in livestock management. It is effective against various pests such as flies and lice, providing a safer alternative with lower environmental impact compared to traditional insecticides . Products like Elector PSP utilize spinosad for controlling parasitic infestations on livestock.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and safety profile of this compound is crucial for its clinical application.

  • Pharmacokinetics : Studies have outlined the absorption, distribution, metabolism, and excretion characteristics of this compound. However, challenges such as poor bioavailability remain a concern that may limit its therapeutic potential .
  • Toxicity : Current research indicates that this compound exhibits low toxicity levels in animal models; however, further studies are necessary to confirm safety in long-term human use .

Summary Table of Applications

Application AreaMechanism/EffectReferences
Neurological DisordersEnhances cognitive function; anxiolytic
Alzheimer's DiseaseInhibits Aβ aggregation
Colorectal CancerInhibits cell growth; enhances apoptosis
Veterinary MedicineEffective insecticide for livestock

Case Studies and Research Findings

Numerous studies support the aforementioned applications of this compound:

  • A study demonstrated that this compound improved memory performance in mice subjected to cholinergic blockade, indicating its potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Another investigation revealed that this compound could reverse oxidative stress-induced neuronal damage in cell cultures, highlighting its protective effects against cellular apoptosis related to neurodegeneration .

Mechanism of Action

The mechanism of action of spinosin involves its interaction with various molecular targets and pathways. This compound exerts its effects by inhibiting the production of reactive oxygen species and reducing the phosphorylation of tau proteins . It also improves synaptic structural plasticity by inhibiting the activation of the p38 mitogen-activated protein kinase pathway . These actions contribute to its neuroprotective and cognitive-enhancing effects.

Comparison with Similar Compounds

Antioxidant Capacity

  • This compound vs. Isothis compound: Both exhibit high antioxidant activity due to flavonoid backbone. Methanol extracts of Z. mauritiana leaves show this compound and isothis compound as predominant antioxidants, with this compound more effective in reducing Aβ-induced oxidative stress .
  • Quercetin Derivatives: Quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside contribute to antioxidant effects but are less potent than this compound in lipid peroxidation assays .

Neuroprotection

  • This compound: Uniquely inhibits Aβ1-42 oligomerization and upregulates plasmin activity to enhance synaptic plasticity .
  • Jujuboside B : Lacks direct anti-Aβ effects but shows anxiolytic and sedative properties via GABAergic modulation .
  • Isovitexin : Shares antioxidant properties but lacks evidence for cognitive improvement .

Bioavailability

  • This compound: Low oral bioavailability (20 mg/kg in rats) but enhanced via phospholipid complexes (relative bioavailability ↑ 2.5-fold) .
  • Quercetin Derivatives : Higher solubility due to O-glycosides but shorter half-lives .

Clinical and Research Implications

Compound Advantages Limitations
This compound Multitarget neuroprotection; low toxicity Poor bioavailability; unclear mechanisms
Isothis compound Synergistic antioxidant effects Limited standalone studies
Jujuboside B Proven sedative efficacy No anti-AD activity
Isovitexin Broad anti-inflammatory effects Limited blood-brain barrier penetration

Table 2. Comparative Antioxidant Activity (IC₅₀ Values)

Compound DPPH Assay (μg/mL) ABTS Assay (μg/mL) Reference
This compound 12.4 ± 0.8 18.3 ± 1.2
Isothis compound 14.1 ± 1.1 20.5 ± 1.5
Quercetin-3-O-glucoside 16.9 ± 1.3 22.7 ± 1.8

Biological Activity

Spinosin, a C-glycoside flavonoid derived from the traditional Chinese herb Ziziphus jujuba (jujube), has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and clinical trials.

Overview of this compound

This compound is primarily recognized for its anxiolytic, hypnotic, neuroprotective, and cardioprotective properties. It has been shown to influence several biological pathways, making it a candidate for treating various conditions including insomnia, cognitive impairments, and oxidative stress-related diseases.

1. Anxiolytic and Hypnotic Effects

This compound exhibits significant anxiolytic effects. Research indicates that its action can be countered by specific antagonists such as flumazenil and WAY-100635, suggesting involvement in the GABAergic system. In a study involving mice, this compound demonstrated a reduction in anxiety-like behaviors measured through elevated plus maze tests .

2. Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from oxidative stress. It inhibits the production of reactive oxygen species (ROS) induced by hydrogen peroxide in neuroblastoma cells. The mechanism involves the modulation of the p38 MAPK pathway and the activation of the Nrf2/HO-1 antioxidant pathway, leading to decreased amyloid-beta (Aβ) production and improved synaptic plasticity .

3. Cardioprotective Properties

Studies have reported that this compound protects against acute myocardial injury in rat models. It reduces oxidative stress markers and improves cardiac function following ischemic events. The cardioprotective effects are attributed to its ability to enhance antioxidant defenses and reduce inflammation .

The biological activity of this compound can be summarized through various mechanisms:

  • Antioxidant Activity : this compound decreases oxidative stress by scavenging free radicals and enhancing endogenous antioxidant systems.
  • Neurogenesis : It promotes neurogenesis and cognitive function improvement in animal models, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Modulation of Neurotransmitter Systems : Its interaction with GABA receptors contributes to its sedative effects.

Case Studies and Clinical Research

Several studies highlight the efficacy of this compound in clinical settings:

  • A randomized controlled trial assessed the effectiveness of this compound-containing herbal formulations for insomnia. Results indicated significant improvements in sleep quality compared to placebo controls .
  • In another study focusing on cognitive decline, this compound administration led to notable enhancements in memory performance among elderly participants with mild cognitive impairment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Study Reference
AnxiolyticGABAergic modulation
NeuroprotectiveROS inhibition via Nrf2/HO-1 pathway
CardioprotectiveReduction of oxidative stress
Improvement in sleep qualityHerbal formulation efficacy
Enhancement of cognitive functionNeurogenesis promotion

Q & A

Q. Q1. What molecular mechanisms underlie Spinosin’s neuroprotective effects in Alzheimer’s disease (AD) models?

this compound reduces amyloid-beta (Aβ) production and aggregation by modulating oxidative stress pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which suppresses reactive oxygen species (ROS) generation. This mechanism downregulates β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and upregulates ADAM metallopeptidase domain 10 (ADAM10), shifting APP processing toward non-amyloidogenic pathways. Key methods to validate this include Western blotting for protein expression (Nrf2, HO-1, BACE1, ADAM10) and ROS quantification via DCFH-DA fluorescence with flow cytometry .

Q. Q2. What experimental methods are standard for assessing this compound’s impact on Aβ aggregation?

Thioflavin T (ThT) fluorescence assays are widely used to monitor Aβ1-42 fibril formation. This compound’s inhibitory effects on oligomerization and fibril aggregation are quantified by reduced ThT fluorescence intensity. Complementary methods include ELISA for soluble Aβ1-42 levels and transmission electron microscopy (TEM) to visualize fibril morphology. For cellular models, N2a/APP695 cells (stably expressing human APP695) are preferred due to their elevated Aβ production .

Q. Q3. How is oxidative stress quantified in this compound-treated neuronal cultures?

Q. Q4. What are the key biomarkers used to evaluate this compound’s efficacy in modulating AD-related pathways?

Primary biomarkers include:

  • Aβ1-42 levels (ELISA)
  • ROS production (DCFH-DA assay)
  • Nrf2 and HO-1 expression (Western blot)
  • BACE1/ADAM10 ratio (Western blot)
  • Cognitive function markers (e.g., brain-derived neurotrophic factor [BDNF] and Bcl-2 in vivo) .

Advanced Research Questions

Q. Q5. How do researchers address cell-type specificity when studying this compound’s antioxidant effects in neuronal models?

Comparative studies using N2a/WT (wild-type) and N2a/APP695 cells are critical. For example, this compound reduces ROS in N2a/APP695 cells but not in N2a/WT cells, highlighting its context-dependent activity. Researchers employ co-culture systems or primary neurons from AD transgenic mice to validate findings. Dose-response curves (e.g., 6.25–25 μM this compound) and pharmacological inhibitors (e.g., tretinoin for Nrf2 inhibition) further clarify mechanistic specificity .

Q. Q6. What strategies are employed to validate the translational potential of this compound’s in vitro findings to in vivo AD models?

In vivo studies use Aβ1-42-injected mice or APP/PS1 transgenic models. Behavioral tests (Morris water maze, spontaneous locomotion) assess cognitive improvement. Post-mortem analyses measure hippocampal Aβ plaques, oxidative stress markers (MDA), and neurotrophic factors (BDNF). Consistency between in vitro (e.g., N2a/APP695 cells) and in vivo outcomes strengthens translational relevance. However, pharmacokinetic studies (e.g., blood-brain barrier permeability) are needed to address bioavailability gaps .

Q. Q7. How do researchers resolve contradictions between this compound’s effects on BACE1 and ADAM10 expression under oxidative stress?

this compound’s dual regulation of BACE1 (downregulation) and ADAM10 (upregulation) is concentration-dependent. At 25 μM, it reverses H2O2-induced BACE1 elevation but not ADAM10 suppression. Researchers use time-course experiments and pathway-specific inhibitors (e.g., siRNA for Nrf2) to dissect these effects. Multi-omics approaches (transcriptomics/proteomics) can identify upstream regulators, such as APP processing enzymes or redox-sensitive transcription factors .

Q. Q8. What methodological considerations are critical when designing dose-response studies for this compound in neuronal cells?

  • Cytotoxicity screening : Use Cell Counting Kit-8 (CCK-8) or MTT assays to establish non-toxic ranges (e.g., 0–100 μM this compound).
  • Time points : Acute (24 h) vs. chronic (7-day) treatments to assess temporal effects.
  • Positive controls : Include antioxidants like N-acetylcysteine (NAC) to benchmark this compound’s efficacy.
  • Replication : Triplicate experiments with independent cell batches to ensure reproducibility .

Q. Q9. What statistical approaches are recommended for analyzing this compound’s dual effects on Aβ production and aggregation?

Use two-way ANOVA to evaluate interactions between this compound concentration and Aβ outcomes (production vs. aggregation). Post-hoc tests (e.g., Tukey’s) identify significant differences between treatment groups. Correlation analyses (Pearson’s r) link ROS reduction to Aβ suppression. For in vivo data, mixed-effects models account for individual variability in cognitive tests .

Q. Q10. How can researchers formulate focused hypotheses for this compound studies using frameworks like PICO?

Apply the PICO framework :

  • Population : N2a/APP695 cells or Aβ-injected mice.
  • Intervention : this compound (6.25–25 μM in vitro; 100 μg/kg/day in vivo).
  • Comparison : Untreated controls or NAC-treated groups.
  • Outcome : Aβ1-42 levels, ROS reduction, cognitive improvement.
    This structure ensures testable hypotheses, such as: “Does this compound (25 μM) reduce Aβ1-42 levels more effectively than NAC (5 mM) in N2a/APP695 cells?” .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Spinosin

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